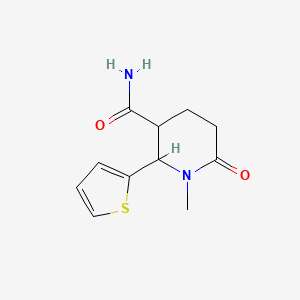![molecular formula C9H15NO5S B1443124 tert-ブチル N-[(1-ホルミルシクロプロピル)スルホニル]カルバメート CAS No. 1108658-38-3](/img/structure/B1443124.png)
tert-ブチル N-[(1-ホルミルシクロプロピル)スルホニル]カルバメート
概要
説明
tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate: is a chemical compound with the molecular formula C₉H₁₅NO₅S and a molecular weight of 249.28 g/mol . This compound is characterized by the presence of a tert-butyl group, a formylcyclopropyl group, and a sulfonylcarbamate moiety. It is primarily used in research and development settings.
科学的研究の応用
tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: It is investigated for its potential therapeutic properties, including its role as a prodrug or a drug delivery agent.
準備方法
The synthesis of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate involves several steps:
Formation of the cyclopropyl group: The cyclopropyl group is typically formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of the formyl group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
化学反応の分析
tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate undergoes various chemical reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
作用機序
The mechanism of action of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonyl group can also participate in interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(1-formylcyclopropyl)carbamate]: This compound lacks the sulfonyl group, which may result in different reactivity and biological activity.
tert-Butyl N-[(1-formylcyclopropyl)sulfonamide]: This compound has a sulfonamide group instead of a sulfonylcarbamate group, which can affect its chemical properties and applications.
tert-Butyl N-[(1-formylcyclopropyl)urea]: This compound contains a urea group, which may influence its stability and reactivity compared to the carbamate.
特性
IUPAC Name |
tert-butyl N-(1-formylcyclopropyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S/c1-8(2,3)15-7(12)10-16(13,14)9(6-11)4-5-9/h6H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRAAPJUZKMNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)



![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)

![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B1443056.png)

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)
![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)
